Cas no 83096-39-3 (1-Butanol,3,3-dimethyl-2-[(phenylamino)methyl]-)

1-Butanol,3,3-dimethyl-2-[(phenylamino)methyl]- structure
83096-39-3 structure
Product Name:1-Butanol,3,3-dimethyl-2-[(phenylamino)methyl]-
CAS No:83096-39-3
MF:C13H21NO
MW:207.311943769455
CID:733903
PubChem ID:327127
Update Time:2025-04-19

1-Butanol,3,3-dimethyl-2-[(phenylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,3,3-dimethyl-2-[(phenylamino)methyl]-
    • 2-(anilinomethyl)-3,3-dimethylbutan-1-ol
    • NSC-300844
    • DTXSID90316208
    • NSC300844
    • 83096-39-3
    • Inchi: 1S/C13H21NO/c1-13(2,3)11(10-15)9-14-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3
    • InChI Key: LQRQRGWAWUJYHJ-UHFFFAOYSA-N
    • SMILES: OCC(CNC1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 207.162
  • Monoisotopic Mass: 207.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.007
  • Boiling Point: 347.2°Cat760mmHg
  • Flash Point: 111.4°C
  • Refractive Index: 1.545
  • PSA: 32.26000
  • LogP: 2.82610
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